molecular formula C31H43N3O9 B1443215 Fmoc-nh-dpeg(4)-nhnh-boc CAS No. 1263044-77-4

Fmoc-nh-dpeg(4)-nhnh-boc

Cat. No.: B1443215
CAS No.: 1263044-77-4
M. Wt: 601.7 g/mol
InChI Key: KELNADFIEGTPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-nh-dpeg(4)-nhnh-boc is a compound used primarily in peptide synthesis. It is a derivative of polyethylene glycol (PEG) and is often utilized as a building block in the synthesis of peptides due to its ability to form stable amide bonds. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-nh-dpeg(4)-nhnh-boc typically involves the reaction of Fmoc-amino acid with dPEG(4)-acid to form an amide bond. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of high-throughput synthesis techniques allows for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-nh-dpeg(4)-nhnh-boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound include longer peptide chains and deprotected amino acids. The removal of the Fmoc group yields the free amine, which can then participate in further peptide bond formation .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-nh-dpeg(4)-nhnh-boc is used as a building block in the synthesis of complex peptides and proteins. Its ability to form stable amide bonds makes it an essential reagent in solid-phase peptide synthesis .

Biology

In biological research, the compound is used to create peptide-based probes and sensors. These probes can be used to study protein-protein interactions, enzyme activities, and other biological processes .

Medicine

In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways in the body, offering potential treatments for various diseases .

Industry

In the industrial sector, the compound is used in the production of peptide-based materials and coatings. These materials can have applications in biotechnology, pharmaceuticals, and materials science .

Mechanism of Action

The mechanism of action of Fmoc-nh-dpeg(4)-nhnh-boc involves the formation of stable amide bonds through condensation reactions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group can be removed to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-nh-dpeg(4)-cooh: Similar to Fmoc-nh-dpeg(4)-nhnh-boc but with a carboxylic acid group instead of a hydrazine group.

    Fmoc-nh-dpeg(3)-cooh: A shorter version of the compound with three ethylene glycol units instead of four.

    Fmoc-nh-peg4-acid: Another similar compound with a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of the hydrazine group, which can offer additional reactivity compared to the carboxylic acid group in similar compounds. This additional reactivity can be useful in specific synthetic applications where the formation of hydrazone or other nitrogen-containing linkages is desired .

Properties

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELNADFIEGTPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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